Cas no 921990-43-4 (ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 3-Pyridazinecarboxylic acid, 1-(4-fluorophenyl)-1,6-dihydro-6-oxo-4-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester
-
- インチ: 1S/C24H25FN4O3/c1-2-32-24(31)23-21(16-22(30)29(26-23)20-10-8-19(25)9-11-20)28-14-12-27(13-15-28)17-18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3
- InChIKey: IPOHOZZWDRZKLG-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=C(F)C=C2)C(=O)C=C1N1CCN(CC2=CC=CC=C2)CC1
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- Boiling Point: 554.3±60.0 °C(Predicted)
- 酸度系数(pKa): 7.41±0.10(Predicted)
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2272-0377-20μmol |
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
921990-43-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2272-0377-1mg |
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
921990-43-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2272-0377-3mg |
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
921990-43-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2272-0377-10μmol |
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
921990-43-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2272-0377-2mg |
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
921990-43-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2272-0377-5mg |
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
921990-43-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2272-0377-100mg |
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
921990-43-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2272-0377-20mg |
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
921990-43-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2272-0377-40mg |
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
921990-43-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2272-0377-2μmol |
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
921990-43-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 関連文献
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
2. Caper tea
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
8. Back matter
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylateに関する追加情報
Professional Introduction to Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 921990-43-4)
Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, with the CAS number 921990-43-4, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of pyridazine derivatives, which have been extensively studied for their potential biological activities. The presence of multiple functional groups, including a benzylpiperazine moiety and a fluorophenyl group, makes this molecule a promising candidate for further investigation in drug discovery and development.
The structure of Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate features a central pyridazine ring substituted with an ester group at the 3-position and an oxo group at the 6-position. The nitrogen atoms of the pyridazine ring are further functionalized with a 4-benzylpiperazine side chain and a 4-fluorophenyl group at the 1-position. This unique arrangement of substituents contributes to the compound's potential pharmacological properties.
In recent years, there has been growing interest in the development of novel therapeutic agents targeting various diseases. Pyridazine derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The benzylpiperazine moiety is particularly noteworthy, as it is known to enhance binding affinity to certain biological targets. Additionally, the fluorophenyl group can improve metabolic stability and bioavailability, making it an attractive feature for drug candidates.
Current research in the field of medicinal chemistry has focused on optimizing the structure-activity relationships (SAR) of pyridazine derivatives. By modifying different functional groups within the molecule, researchers aim to enhance its biological efficacy while minimizing potential side effects. Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate represents an important step in this direction. Its unique structural features make it a valuable scaffold for further derivatization and exploration.
One of the most exciting areas of research involving this compound is its potential application in oncology. Pyridazine derivatives have been reported to inhibit the activity of various kinases and other enzymes involved in cancer cell proliferation. The presence of both benzylpiperazine and fluorophenyl groups in Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate suggests that it may interact with multiple targets simultaneously, leading to a synergistic effect in cancer therapy.
Furthermore, the compound's ability to cross the blood-brain barrier has made it an attractive candidate for treating neurological disorders. Several studies have demonstrated that pyridazine derivatives can modulate neurotransmitter systems, potentially leading to new treatments for conditions such as depression, anxiety, and neurodegenerative diseases. The structural features of Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate may contribute to its ability to interact with these systems effectively.
The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriate precursors followed by functional group transformations such as esterification and cyclization. Advanced synthetic techniques, including catalytic hydrogenation and protecting group strategies, are often employed to achieve the desired product.
Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound. Additionally, computational methods such as molecular modeling are used to predict potential interactions between Ethyl 4-(4-benzylpiperazin-1-y l)-1-(4-fluorophen yl)-6-o x o -1 ,6 -dih ydrop y rid az ine -3 -carboxyla te and biological targets.
In vitro studies are conducted to evaluate the biological activity of Eth yl 4-( 4 -benz yl piper azin -1 -y l ) -1 -( 4 -fluoro phen yl ) -6-o x o -1 ,6 -dih ydro p y rid az ine -3 -car boxyla te against various disease-related targets. These studies often involve enzyme assays, cell-based assays, and receptor binding studies. The results from these experiments provide valuable insights into the compound's potential therapeutic applications.
The next step in drug development is often in vivo testing using animal models. These studies help assess the efficacy and safety of Eth yl 4-( 4 -benz yl piper azin -1 -y l ) -1 -( 4 -fluoro phen yl ) -6-o x o -1 ,6 -dih ydro p y rid az ine -3 -car boxyla te in a more complex biological system. If promising results are obtained from preclinical studies, further development may proceed to human clinical trials.
The importance of Eth yl 4-( 4 -benz yl piper azin -1 -y l ) -1 -( 4 -fluoro phen yl ) -6-o x o -1 ,6 -dih ydro p y rid az ine -3 -car boxyla te lies not only in its potential therapeutic applications but also in its role as a building block for more complex drug candidates. The structural features that make it an attractive starting point for drug development can be modified or incorporated into larger molecules to enhance their biological activity or selectivity.
In conclusion, Eth yl 4-( 4 -benz yl piper azin e
921990-43-4 (ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate) Related Products
- 1339604-08-8(5-[(2,2,2-trifluoroethyl)amino]pyrazine-2-carboxylic acid)
- 2229152-17-2({3-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)
- 1155-48-2((2E)-3-Phenyl-2-(phenylformamido)prop-2-enoic Acid)
- 23060-72-2(1-(2-chloroethyl)-1H-Indole)
- 113534-16-0(FMOC-ASN(DOD)-OH)
- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)
- 2091539-06-7(1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene)
- 392293-41-3(ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate)
- 1024858-08-9((Z)-2-(2,4-dichlorophenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile)
- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)




